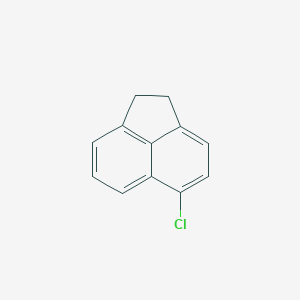

5-Chloroacenaphthene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFXORSALFWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200078 | |

| Record name | Acenaphthene, 5-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5209-33-6 | |

| Record name | 5-Chloroacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthene, 5-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroacenaphthene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLP66QV9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chloroacenaphthene

Direct Chlorination Approaches

Direct chlorination of acenaphthene (B1664957) is a common strategy for synthesizing 5-chloroacenaphthene. This method involves introducing a chlorine atom directly onto the acenaphthene ring structure.

Chlorination of Acenaphthene: Solvent and Catalyst Effects

The efficiency and selectivity of acenaphthene chlorination are significantly influenced by the choice of solvent and catalyst. Traditional methods have employed chlorine gas or sulfuryl chloride as chlorinating agents. umanitoba.ca Lewis acid catalysts, such as iron(III) chloride (FeCl₃), are commonly used to promote the electrophilic aromatic substitution reaction. google.com The amount of Lewis acid catalyst can range from about 0.1 to 10 mole % based on the aromatic compound, with about 0.5 to 5 mole % being preferred. google.com FeCl₃ is often preferred due to its cost-effectiveness, ease of removal, and environmental profile. google.com

Solvents play a crucial role in dissolving the reactants and influencing the reaction pathway. Chlorinated solvents like carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), 1,2-dichloroethane (B1671644) (C₂H₄Cl₂), and dichloromethane (B109758) (CH₂Cl₂) have been traditionally used in radical and electrophilic chlorinations. acsgcipr.org However, due to environmental concerns, alternative solvents are being explored. Ionic liquids have also been proposed as effective reaction media and promoters for chlorination reactions. acsgcipr.org

Influence of Stoichiometry on Product Distribution during Chlorination

The stoichiometry of the chlorinating agent relative to acenaphthene is critical in controlling the product distribution. Using one equivalent of the chlorinating agent is typically aimed at achieving monosubstitution. However, depending on the reaction conditions and the reactivity of the substrate, over-chlorination leading to di- or polysubstituted products can occur. acs.org

For instance, reaction conditions can influence the formation of different chlorinated products. In some cases, a mixture of isomers may form without rigorous temperature control during the chlorination of acenaphthene catalyzed by iron(III) chloride. Studies on the chlorination of other aromatic compounds suggest that factors like pH and the ratio of the chlorinating agent to the substrate significantly impact the nature and extent of the reaction and the resulting by-products. nih.govutrgv.educa.gov For example, increasing chlorine dosage can lead to significantly higher concentrations of formed disinfection by-products like trihalomethanes (THMs), haloacetic acids (HAAs), and haloacetonitriles (HANs) in water treatment processes, highlighting the sensitivity of product distribution to stoichiometry. mdpi.com

Specific Chlorinating Agents and Optimized Reaction Conditions

Various chlorinating agents have been employed for the synthesis of this compound and related chlorinated aromatic compounds. Chlorine gas and sulfuryl chloride (SO₂Cl₂) are established reagents. umanitoba.ca Other agents include thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), oxalyl chloride ((COCl)₂), hexachloroethane (B51795) (C₂Cl₆), hexachlorobenzene (B1673134) (C₆Cl₆), N-chlorosuccinimide (NCS), and 1,3-dichloro-5,5-dimethylhydantoin. google.comorgsyn.org

Optimization of reaction conditions, including temperature, reaction time, and catalyst concentration, is crucial for maximizing the yield and selectivity of this compound. Early work by Crompton utilized chlorine gas or sulfuryl chloride as chlorinating agents for the preparation of this compound. umanitoba.ca Paillard and Faverger reported in 1933 that a maximum yield of 83% of this compound could be obtained under specific conditions. umanitoba.ca

Using N-chlorosuccinimide (NCS) in the presence of acid catalysts like p-toluenesulfonic acid (p-TsOH) has been shown to be an efficient method for the chlorination of aromatic compounds, offering high selectivities and yields under mild conditions and shorter reaction times, sometimes even in aqueous media. researchgate.netacs.org The addition of NaCl can further increase the yield and decrease reaction time when using NCS/p-TsOH in aqueous media. researchgate.net

Synthesis from Precursor Compounds

Beyond direct chlorination, this compound can also be synthesized through the modification of precursor compounds.

Derivatization from Aminated Acenaphthene Analogues

One notable approach involves the derivatization from aminated acenaphthene analogues, specifically 5-aminoacenaphthene (B109410). The constitution of this compound, along with its bromo and iodo analogues, was confirmed by Sachs and Mosebach in 1910 by preparing these substances from 5-aminoacenaphthene. umanitoba.ca This synthetic route typically involves diazotization of 5-aminoacenaphthene followed by a Sandmeyer-type reaction using a copper(I) chloride source to introduce the chlorine atom.

Advanced Synthetic Strategies and Yield Optimization in this compound Production

Advanced synthetic strategies and process optimization techniques are continuously being explored to improve the yield, purity, and sustainability of this compound production. These strategies often involve exploring new catalytic systems, reaction media, and methodologies to enhance selectivity and minimize unwanted side reactions.

For instance, the use of specific catalysts can significantly impact the efficiency of chlorination. Copper compounds, for example, are known to have strong catalytic effects in the halogenation of aromatic compounds. mdpi.com Novel catalytic systems, such as the use of [Ag]₂[B₁₂Cl₁₂] with iodobenzene (B50100) dichloride (PhICl₂) as a chlorinating agent, have been investigated for the electrophilic chlorination of arenes, demonstrating enhanced activity. chemistryviews.org

Yield optimization in fine chemical synthesis, including compounds like this compound, involves several strategies such as fine-tuning reaction parameters (temperature, pressure, reactant concentrations), using high-quality raw materials, maintaining equipment, and refining purification methods. azom.com Advanced automated systems and computational modeling are increasingly being used to evaluate and optimize synthetic routes based on factors like atom economy, thermodynamic and kinetic viability, and reaction conditions, aiming to minimize waste and maximize yield. pharmafeatures.com

While specific detailed research findings on advanced strategies solely for this compound production beyond the general methods are less extensively documented in the provided search results, the principles of advanced synthetic chemistry and yield optimization in the production of similar fine chemicals are applicable. These include exploring microwave-assisted synthesis to reduce reaction times and employing quality by design (QbD) principles to identify and control potential sources of variability in the process. pharmafeatures.com

Chemical Reactivity and Transformation Mechanisms of 5 Chloroacenaphthene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a primary class of reactions for acenaphthene (B1664957) and its derivatives. minia.edu.egmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. khanacademy.orgyoutube.com The rate and position of the substitution are influenced by the electronic properties of the substituents already present on the ring. libretexts.org

The halogenation of 5-chloroacenaphthene involves the introduction of a second halogen atom onto the aromatic system. The reaction of this compound can lead to the formation of dichlorinated products. For instance, the synthesis of 5,6-dichloroacenaphthene (B144690) has been documented, indicating that the incoming chloro group directs to the adjacent C-6 position. amanote.com

Chlorination : The direct chlorination of this compound can yield 5,6-dichloroacenaphthene. This substitution pattern is guided by the directing effects of the existing chloro substituent and the acenaphthene nucleus.

Bromination : While specific studies on the bromination of this compound are not detailed, the principles of electrophilic halogenation suggest a similar regioselectivity. masterorganicchemistry.comlibretexts.org Bromination of the parent acenaphthene molecule is a known reaction, and the presence of the C-5 chloro group is expected to influence the position of the incoming bromine atom. nih.gov

The Friedel-Crafts acylation is a method to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orglibretexts.org The acylation of this compound has been shown to produce a mixture of two isomeric ketones. acs.org

When this compound reacts with acetyl chloride in the presence of aluminum chloride, the products are 3-acetyl-5-chloroacenaphthene and 3-acetyl-6-chloroacenaphthene. acs.org Similarly, benzoylation of this compound yields analogous pairs of ketones. acs.org

| Acylating Agent | Catalyst | Solvent | Products |

|---|---|---|---|

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | 3-acetyl-5-chloroacenaphthene and 3-acetyl-6-chloroacenaphthene |

| Benzoyl Chloride | AlCl₃ | Carbon Disulfide | 3-benzoyl-5-chloroacenaphthene and 3-benzoyl-6-chloroacenaphthene |

Regioselectivity in electrophilic aromatic substitution describes the preference for substitution at one position over another. studysmarter.co.ukyoutube.com The outcome of these reactions on this compound is determined by the combined directing effects of the chlorine atom and the inherent reactivity of the acenaphthene ring system.

The chlorine atom is an ortho-, para-director, although it is a deactivating group. libretexts.org However, in the acenaphthene system, the most reactive positions for electrophilic attack are C-3 and C-5 (and their equivalents C-8 and C-6). In this compound, the C-5 position is already substituted. The acylation reaction demonstrates that the incoming electrophile (the acylium ion) preferentially attacks the C-3 position. acs.org This leads to the formation of 3-acetyl-5-chloroacenaphthene. A second isomer, identified as 3-acetyl-6-chloroacenaphthene, is also formed, indicating that substitution occurs on the other aromatic ring as well. acs.orgacs.org The formation of these two specific ketones highlights the directing influence of the molecular structure, favoring substitution at the C-3 position and also allowing for substitution on the adjacent ring, rather than at positions immediately next to the chlorine atom (C-4 or C-6). acs.org This observed regioselectivity is a result of the electronic stabilization of the intermediate carbocations (arenium ions) formed during the reaction mechanism. nih.govamazonaws.com

Nucleophilic Displacement Reactions

While the chlorine atom on an aromatic ring is generally resistant to nucleophilic attack, under certain conditions, it can be displaced. A study has shown that the chlorine atom of 5-chloroacenaphthylene (the oxidized form of this compound) can be displaced by a nucleophile. rsc.org Specifically, the reaction of 5-chloroacenaphthylene with sodium ethoxide results in the formation of 5-ethoxyacenaphthylene. rsc.org This reaction demonstrates that the chlorine moiety can be substituted by an ethoxy group, indicating the susceptibility of the C-5 position to nucleophilic attack in the acenaphthylene (B141429) system. rsc.org

Oxidation Reactions and Product Formation

The oxidation of the acenaphthene core can lead to several products, depending on the oxidizing agent and reaction conditions. The oxidation of the parent compound, acenaphthene, can yield products such as 1-acenaphthenol, acenaphthenequinone (B41937), and ultimately naphthalic anhydride (naphthalene-1,8-dicarboxylic anhydride). nih.govnih.gov

While specific studies detailing the oxidation of this compound are limited, the reaction is expected to proceed similarly. The benzylic carbons of the five-membered ring are susceptible to oxidation. Oxidation would likely convert the ethylene (B1197577) bridge into a ketone (forming a chloro-substituted acenaphthenone) or a quinone (forming 5-chloroacenaphthenequinone). More vigorous oxidation can cleave the five-membered ring entirely, leading to the formation of a substituted naphthalic anhydride. The presence of the electron-withdrawing chlorine atom may influence the rate and selectivity of the oxidation process.

Formation of Chloronaphthalic Acid Derivatives

The oxidation of the ethylene bridge of this compound is a key transformation that leads to the formation of naphthalic acid derivatives. Specifically, this compound can be converted to 4-Chloro-1,8-naphthalic anhydride through a multi-step synthetic pathway. This process involves the cleavage of the five-membered ring while maintaining the chlorinated naphthalene (B1677914) core.

Research has outlined a specific synthetic route for this conversion, highlighting the reagents used in the transformation. chemicalbook.com The process begins with the oxidation of this compound, followed by treatment with base, acidification, and a final oxidation step to yield the anhydride product. chemicalbook.com

| Step | Reagents | Purpose |

|---|---|---|

| 1 | Lead(II,IV) oxide (Pb3O4) | Initial Oxidation |

| 2 | Aqueous Sodium Hydroxide (NaOH) in Methanol | Base Treatment |

| 3 | Hydrochloric Acid (HCl) in Diethyl Ether | Acidification |

| 4 | Sodium Dichromate (Na2Cr2O7) in Acetic Acid (AcOH) | Final Oxidation to Anhydride |

This transformation is significant as 1,8-naphthalic anhydride and its derivatives are important intermediates in the synthesis of dyes, pigments, and fluorescent brighteners. The presence of the chlorine atom in the 4-position provides a site for further chemical modification.

Generation of this compound Quinone and Related Oxidation Products

The oxidation of this compound can also occur at the ethylene bridge without cleaving the ring, leading to the formation of a quinone-type structure. The primary product of this reaction is 5-Chloroacenaphthenequinone (also known as 5-chloroacenaphthylene-1,2-dione). This reaction is analogous to the oxidation of the parent compound, acenaphthene, which yields acenaphthenequinone. nih.gov

The oxidation of the acenaphthene core can yield several products depending on the reaction conditions and the oxidizing agents used. nih.gov For this compound, the expected oxidation products would retain the chlorine atom on the aromatic ring. The synthesis of halogenated acenaphthenequinones, such as 5-bromoacenaphthenequinone, has been documented, supporting the feasibility of generating the chloro-analog through similar oxidative processes. mdpi.com

| Product Name | Chemical Structure | Notes |

|---|---|---|

| 5-Chloro-1-acenaphthenol | Acenaphthene core with a hydroxyl group on the ethylene bridge and a chlorine atom at position 5. | A potential intermediate in the oxidation pathway. |

| 5-Chloroacenaphthenequinone | Acenaphthene core with two ketone groups on the ethylene bridge (a 1,2-dione) and a chlorine atom at position 5. | The primary quinone product. mdpi.com |

| 4-Chloro-1,8-naphthaldehydic acid | Naphthalene core with a carboxylic acid at position 1, an aldehyde at position 8, and a chlorine atom at position 4. | Product of ring cleavage, exists in equilibrium with its cyclic form. |

The generation of 5-Chloroacenaphthenequinone is a crucial step for further synthetic elaborations, as the dione (B5365651) functionality provides reactive sites for condensation reactions to form various heterocyclic compounds.

Derivatization Strategies for Analytical and Synthetic Purposes

Methodologies for Enhanced Detectability in Analytical Techniques

The detection of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) like this compound in environmental and biological samples often requires highly sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net However, for techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that may lack a strong native chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). researchgate.netnih.gov

Derivatization involves chemically modifying the analyte to attach a tag that has desirable detection properties. researchgate.net This process can be performed either before the sample is injected into the chromatograph (pre-column derivatization) or after separation but before detection (post-column derivatization). nih.gov Since this compound does not possess common functional groups like hydroxyls, amines, or carboxylic acids, direct derivatization is challenging. A synthetic modification would first be required to introduce such a functional group, which could then be targeted by a derivatizing agent.

Common derivatization strategies applicable after introducing a suitable functional group include:

Introducing Chromophores: Reagents like benzoyl chloride or 3,5-dinitrobenzoyl chloride react with hydroxyl or amine groups to form derivatives with strong UV absorbance. researchgate.net

Introducing Fluorophores: Highly fluorescent tags such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be attached to amines or hydroxyls, allowing for extremely sensitive detection limits with a fluorescence detector. researchgate.net

| Derivatizing Reagent | Target Functional Group | Detection Method |

|---|---|---|

| Benzoyl Chloride | Amines, Alcohols, Phenols | UV-Vis |

| 3,5-Dinitrobenzoyl Chloride | Alcohols, Amines | UV-Vis |

| Phenyl Isocyanate | Alcohols, Amines | UV-Vis |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | Fluorescence |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary and Secondary Amines | Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence |

The choice of derivatization reagent and strategy depends on the nature of the sample matrix, the required sensitivity, and the available analytical instrumentation. nih.gov

Chemical Modifications for Further Synthetic Elaborations

This compound serves as a valuable intermediate in organic synthesis for the construction of more complex molecules, including dyes and pharmacologically active compounds. Its chemical structure offers several sites for modification, allowing for a range of synthetic elaborations.

Key modification strategies include:

Reactions on the Aromatic Rings: The naphthalene ring system can undergo further electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. The directing effects of the existing chloro substituent and the acenaphthene core would influence the position of the new substituent.

Oxidation of the Five-Membered Ring: As discussed previously, oxidation to 5-Chloroacenaphthenequinone is a pivotal transformation. The resulting quinone is a versatile building block for synthesizing fused heterocyclic systems. For example, acenaphthenequinone is known to react with various amines and other nucleophiles in multicomponent reactions to form complex structures like functionalized pyrazolo[3,4-b]pyridines. rsc.org This reactivity is expected to be mirrored in its chlorinated analog.

Palladium-Catalyzed Cross-Coupling Reactions: While not a direct reaction of this compound, related acenaphthylene precursors are used in advanced synthetic methods. For instance, Pd-catalyzed cascades involving Suzuki-Miyaura coupling followed by C-H arylation have been employed to synthesize acenaphthylene-fused heteroarenes, such as thiophene (B33073) and pyridine (B92270) derivatives. beilstein-journals.org Such strategies could potentially be adapted to derivatives of this compound to build complex polycyclic aromatic and heterocyclic systems.

These modifications allow chemists to use this compound as a scaffold, systematically adding functional groups and building new ring systems to develop novel compounds with tailored properties.

Spectroscopic Characterization Methodologies in 5 Chloroacenaphthene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Chloroacenaphthene, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data for structural confirmation.

In ¹H NMR spectroscopy of this compound, the chemical shift, splitting pattern, and integration of the signals for the aromatic and aliphatic protons are analyzed. The chlorine atom at the 5-position influences the electronic environment of the nearby protons, causing shifts in their resonance frequencies compared to unsubstituted acenaphthene (B1664957). The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The aliphatic protons of the ethylene (B1197577) bridge will resonate further upfield.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1, H-2 | ~3.4 | Singlet |

| H-3 | ~7.3 | Doublet |

| H-4 | ~7.4 | Doublet |

| H-6 | ~7.6 | Doublet |

| H-7 | ~7.5 | Triplet |

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-2 | ~30 |

| C-3 | ~120 |

| C-4 | ~128 |

| C-5 | ~132 |

| C-6 | ~125 |

| C-7 | ~127 |

| C-8 | ~122 |

| C-2a | ~140 |

| C-5a | ~138 |

| C-8a | ~145 |

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic rings. A key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aliphatic CH₂ | Bending | ~1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of acenaphthene, which exhibits absorption maxima characteristic of its polycyclic aromatic structure. nist.gov The presence of the chlorine atom, a chromophore, may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect). libretexts.org

Expected UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) |

|---|

Note: These are estimated values based on the spectrum of acenaphthene. nist.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic M⁺ and M+2 isotopic pattern. Fragmentation of the molecular ion can provide further structural information.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Abundance |

|---|---|---|

| [M]⁺ (C₁₂H₉³⁵Cl) | 188 | ~100% |

| [M+2]⁺ (C₁₂H₉³⁷Cl) | 190 | ~33% |

| [M-Cl]⁺ | 153 | Variable |

Note: The molecular weight is calculated using the most abundant isotopes.

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Polycyclic aromatic hydrocarbons like acenaphthene are known to be fluorescent. aatbio.com this compound is also expected to exhibit fluorescence. The presence of the heavy chlorine atom may, however, influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially lead to phosphorescence. The excitation and emission wavelengths will be characteristic of the molecule's electronic structure.

Expected Fluorescence Properties of this compound

| Parameter | Expected Value |

|---|---|

| Excitation Maximum (λex) | ~290 nm |

Note: These are estimated values based on the fluorescence of acenaphthene. aatbio.com

In-Depth Analysis of this compound Through Theoretical and Computational Chemistry

A detailed exploration into the quantum mechanical and electronic properties of this compound reveals significant insights into its molecular structure, stability, and reactivity. Advanced computational methods, including Density Functional Theory (DFT), Hartree-Fock, and semi-empirical approaches, have been pivotal in elucidating these characteristics.

Theoretical and Computational Chemistry Studies on 5 Chloroacenaphthene

Prediction of Reactivity and Electronic Properties

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational methods is a cornerstone of modern materials science, enabling the in-silico design of novel chromophores for applications in optoelectronics, optical communications, and data storage. analis.com.my For organic molecules like this compound, NLO properties arise from the interaction of the molecule's electron cloud with an external electric field, leading to a non-linear response. This response is primarily governed by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

Computational prediction of these properties for chlorinated polycyclic aromatic hydrocarbons (PAHs) typically employs quantum chemical methods, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.gov These methods are used to calculate the key electronic parameters that dictate NLO activity. A central concept in the design of NLO materials is the creation of a push-pull system, often featuring electron-donating and electron-withdrawing groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). nih.gov The presence of the chloro group, an electron-withdrawing group, and the π-system of the acenaphthene core suggests that this compound could be a building block for more complex NLO-active molecules.

The theoretical evaluation of a molecule's NLO potential involves the calculation of several key parameters. While specific computational studies focused solely on this compound are not prominent in the surveyed literature, the established methodologies for PAHs would be directly applicable. nih.gov The primary goal is to compute the components of the hyperpolarizability tensor (β), from which the total (or static) first hyperpolarizability (β_tot_) is determined. A large β_tot_ value is indicative of significant NLO activity. This value is highly dependent on the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as electrons can be more easily excited. analis.com.my

Table 1: Key Parameters in Computational NLO Property Prediction

| Parameter | Symbol | Description | Computational Method | Significance |

|---|---|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. | DFT | A large change in dipole moment between the ground and excited states can enhance NLO response. |

| Polarizability | α | Describes the ease with which the electron cloud is distorted by an external electric field. | DFT | Represents the linear optical response. |

| First Hyperpolarizability | β | Measures the second-order, non-linear response to an external electric field. | DFT / TD-DFT | The key indicator of second-order NLO activity (e.g., for second-harmonic generation). |

| HOMO-LUMO Energy Gap | E_gap_ | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT / TD-DFT | A smaller gap often leads to larger polarizability and hyperpolarizability values. analis.com.my |

Computational Models for Electrophilic Substitution Site Prediction

Predicting the regioselectivity of electrophilic aromatic substitution is a fundamental challenge in organic chemistry and a key area for computational modeling. For a molecule like this compound, several positions on the aromatic core are susceptible to electrophilic attack, and computational models can provide valuable predictions about the most likely site of reaction. These models are generally based on the analysis of the reaction mechanism, which proceeds through a positively charged intermediate known as the σ-complex or Wheland intermediate. nih.gov

One of the most reliable and widely used computational methods involves calculating the relative stabilities of all possible σ-complex intermediates. figshare.comnih.gov The procedure involves modeling the addition of an electrophile (computationally simplified as a proton in many cases) to each unique carbon atom on the aromatic ring of this compound. The geometry of each resulting σ-complex is then optimized, and its energy is calculated using quantum chemical methods, typically Density Functional Theory (DFT). According to the Hammond postulate, the transition state leading to the intermediate will be closer in energy to the intermediate itself. Therefore, the most stable σ-complex (i.e., the one with the lowest calculated energy) corresponds to the kinetically favored reaction pathway. This method has been shown to provide quantitative predictions for halogenation reactions with an accuracy of about 1 kcal/mol. figshare.comnih.gov

Alternative approaches focus on the electronic structure of the reactant molecule itself to predict reactivity. These methods use so-called "reactivity indices" derived from conceptual DFT. pku.edu.cn

Fukui Functions and Local Softness: These indices measure the change in electron density at a specific atomic site upon the addition or removal of an electron, identifying the locations most susceptible to electrophilic (nucleophilic) attack. pku.edu.cn

Average Local Ionization Energy: This descriptor identifies regions on the molecule's surface where electrons are most easily removed, which correspond to the most reactive sites for electrophiles. This method has been shown to correctly predict regioselectivity in halogenations and nitrations, provided the sites are not sterically hindered. figshare.comnih.gov

RegioSQM Method: This is an automated method that uses the semi-empirical PM3 method to calculate the free energies of protonation at all aromatic C-H positions. The site with the lowest free energy is predicted as the most nucleophilic center and thus the most likely site of electrophilic attack. rsc.org

Table 2: Conceptual Steps for Predicting Electrophilic Substitution Site via σ-Complex Stability

| Step | Action | Computational Method | Rationale |

|---|---|---|---|

| 1 | Identify Unique Sites | Molecular symmetry analysis | Determine all possible, non-equivalent positions for electrophilic attack on the this compound ring. |

| 2 | Model σ-Complexes | Molecular modeling | For each unique site, add an electrophile (e.g., H⁺) to form the corresponding σ-complex intermediate. |

| 3 | Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Calculate the lowest-energy structure for each of the modeled σ-complexes. |

| 4 | Energy Calculation | DFT (single-point energy) | Determine the relative electronic energies or free energies of the optimized σ-complexes. |

| 5 | Identify Lowest Energy | Comparison | The σ-complex with the lowest relative energy indicates the most stable intermediate and thus the predicted major product isomer. |

Thermodynamic and Kinetic Studies of this compound and Related Compounds

Theoretical studies on the thermodynamic and kinetic properties of this compound are essential for understanding its stability, reactivity, and potential reaction pathways. Computational chemistry provides powerful tools to calculate fundamental thermodynamic quantities and to explore the energy landscapes of chemical reactions.

Calculation of Bond Dissociation Energies and Enthalpies of Formation

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond, defined as the standard enthalpy change required to cleave a bond by homolysis at a specified temperature (typically 298 K). wikipedia.org The standard enthalpy of formation (ΔH_f_°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org These thermodynamic properties are crucial for understanding the mechanisms of formation and the reactivity of chlorinated PAHs. rsc.org

High-level computational methods are required for the accurate prediction of BDEs and enthalpies of formation. Composite model chemistries such as the Gaussian-n (Gn) theories (e.g., G4) and Complete Basis Set (CBS) methods are often employed because they can achieve high accuracy, often within 1-2 kcal/mol of experimental values. rsc.orgcomporgchem.com DFT methods, particularly with functionals like M06-2X and ωB97X-D, have also been tested and recommended for larger systems where composite methods are computationally too expensive. rsc.org For instance, a systematic benchmark study on chlorinated and brominated PAHs found that the G4 method provided the best performance for calculating enthalpies of formation, while the ωB97X-D/6-311++G(d,p) level of theory showed the best performance for computing BDEs. rsc.org

In a comprehensive study on halogenated PAHs, the C-Cl bond dissociation energy and the enthalpy of formation for chlorinated acenaphthene derivatives were calculated. The results from this work provide valuable data for understanding the stability of these compounds. rsc.org

Table 3: Calculated Thermodynamic Properties for 1-Chloroacenaphthene (kcal/mol at 298K)

| Property | Method | Calculated Value |

|---|---|---|

| C–Cl Bond Dissociation Energy | G4 | 88.0 |

| C–Cl Bond Dissociation Energy | ωB97X-D | 88.1 |

| Enthalpy of Formation (ΔH_f_°) | G4 | 43.9 |

| Enthalpy of Formation (ΔH_f_°) | ωB97X-D | 45.4 |

Data sourced from a benchmark study on chlorinated and brominated polycyclic aromatic hydrocarbons. Note: The source provides data for the 1-chloro isomer. rsc.org

Potential Energy Surface Analysis and Transition State Theory

Understanding the kinetics of a chemical reaction involving this compound requires exploring its corresponding potential energy surface (PES). A PES is a mathematical or graphical representation of a system's energy as a function of its geometric coordinates. wayne.eduresearchgate.net It provides a conceptual landscape that maps out all possible structures and pathways for a chemical transformation.

Key features of a PES include local minima, which correspond to stable molecular structures like reactants, products, and intermediates, and saddle points. A first-order saddle point, which is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions, represents the transition state (TS) of a reaction—the highest energy point along the lowest-energy path between reactants and products. wayne.edu The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.

Computational methods are used to explore the PES and locate these critical points. Transition state searching algorithms (e.g., Quasi-Newton or synchronous transit-guided methods) are employed to find the exact geometry and energy of the transition state. researchgate.net Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the desired reactants and products on the PES. researchgate.net

This information from the PES is then used within the framework of Transition State Theory (TST). TST provides a method for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. nih.gov It assumes a quasi-equilibrium between the reactants and the activated complexes at the transition state. By calculating the partition functions for the reactants and the transition state, TST allows for the direct computation of reaction rates, providing fundamental insights into the kinetic feasibility and mechanism of reactions such as the synthesis, degradation, or substitution reactions of this compound.

Table 4: Key Features of a Potential Energy Surface (PES)

| Feature | Geometric Description | Chemical Interpretation |

|---|---|---|

| Local Minimum | A point where the energy is lower than all surrounding points. The first derivative of energy (gradient) is zero, and all second derivatives (frequencies) are positive. | A stable or metastable species, such as a reactant, product, or reaction intermediate. |

| Transition State (TS) | A first-order saddle point. The gradient is zero, and exactly one second derivative is negative (corresponding to an imaginary frequency). | The highest energy barrier along the minimum energy reaction path. Its structure represents the configuration of atoms at the point of maximum energy during the transformation. |

| Reaction Path | The minimum energy path connecting a reactant minimum to a product minimum through a transition state. | Represents the most likely trajectory that a reacting system will follow on the PES. |

Environmental Occurrence, Fate, and Ecotoxicological Implications of Chlorinated Acenaphthenes

Environmental Distribution and Sources

5-Chloroacenaphthene is not a naturally occurring compound; its presence in the environment is primarily due to anthropogenic activities. The sources and distribution of Cl-PAHs are widespread, indicating multiple pathways for their release and transport.

Chlorinated PAHs, including congeners like this compound, are found in the atmosphere in both the gas and particle phases. wikipedia.org Their distribution between these two phases is dependent on factors such as temperature, the concentration of particulate matter, and the specific physicochemical properties of the compound. Generally, lower molecular weight and more volatile PAHs tend to exist predominantly in the gas phase, while higher molecular weight compounds are more likely to adsorb to airborne particulate matter. nih.govcopernicus.org The partitioning between the gas and particle phases is a critical factor in their atmospheric transport, deposition, and potential for long-range transport.

The atmospheric concentrations of such compounds can vary significantly between urban and rural areas, with higher levels typically found in urban and industrial locations due to a greater density of emission sources.

| Factor | Influence on Partitioning |

|---|---|

| Temperature | Higher temperatures favor the gas phase. |

| Particulate Matter Concentration | Higher concentrations of particulate matter provide more surfaces for adsorption, favoring the particle phase. |

| Compound Volatility | More volatile compounds are more likely to be in the gas phase. |

Due to their hydrophobic nature and low water solubility, Cl-PAHs like this compound tend to adsorb to particulate matter in aquatic environments. wikipedia.org This leads to their accumulation in sediments, which act as a significant sink and long-term reservoir for these compounds. mdpi.comnih.gov The concentrations of PAHs in sediments are often several orders of magnitude higher than in the overlying water column. The presence of these compounds in aquatic systems can be attributed to atmospheric deposition, urban runoff, and industrial and municipal wastewater discharges.

Studies on the distribution of PAHs in riverine and estuarine systems have shown that higher molecular weight and less soluble compounds are predominantly found in the sediment. nih.govsccwrp.org This suggests that this compound would likely follow a similar pattern of distribution, with a tendency to accumulate in the benthic zone of aquatic ecosystems.

The primary formation pathway for Cl-PAHs is through pyrosynthesis, which involves the incomplete combustion of organic materials in the presence of chlorine. wikipedia.orgnih.gov This process can occur in various high-temperature industrial activities and waste incineration. The parent PAH, acenaphthene (B1664957), can undergo chlorination during these processes to form this compound and other chlorinated derivatives.

Sources that have been identified as emitters of Cl-PAHs include:

Municipal and industrial waste incinerators

Coal combustion facilities

Automobile exhaust

Metallurgical industries

Additionally, the chlorination of water and wastewater containing the parent PAH can also lead to the formation of chlorinated byproducts, although the extent of this pathway for this compound formation is not well-documented.

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence and ultimate fate.

| Factor | Effect on Degradation Rate |

|---|---|

| Light Intensity | Higher intensity generally leads to a faster degradation rate. |

| Presence of Photosensitizers | Can enhance the rate of photodegradation. |

| Environmental Matrix | Adsorption to soil or sediment particles can reduce the availability of the compound for photodegradation. |

The persistence of chlorinated organic compounds in the environment is a significant concern. The presence of chlorine atoms on the aromatic ring can make the molecule more resistant to microbial degradation compared to the parent PAH. Biotransformation of chlorinated compounds can occur under both aerobic and anaerobic conditions, though often at slow rates. Potential biotransformation pathways for chlorinated aromatic compounds include hydroxylation and dechlorination. nih.govresearchgate.net

Due to the limited available data specific to this compound, its persistence in environmental media is inferred from the general behavior of Cl-PAHs. These compounds are generally considered to be persistent, with the potential to remain in the environment for long periods, particularly in anaerobic sediments where degradation processes are slower. nih.gov

Toxicological and Ecotoxicological Assessments of this compound

The toxicological and ecotoxicological profile of this compound, a chlorinated derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is an area of growing concern due to the widespread presence of halogenated PAHs in the environment. Research into its specific effects is often contextualized by studies on related chlorinated PAHs (Cl-PAHs) and its parent compound.

Aryl Hydrocarbon Receptor (AhR) Activity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many aromatic hydrocarbons, including dioxins and some PAHs. whoi.eduyoutube.com The binding of a compound to the AhR can initiate a cascade of genetic and cellular events, leading to adverse health outcomes.

Studies have demonstrated that chlorination can significantly alter the AhR activity of PAHs. In many cases, the addition of chlorine atoms to the PAH structure enhances the compound's ability to bind to and activate the AhR. nih.govresearchgate.net For instance, research on a range of low-molecular-weight PAHs and their chlorinated derivatives found that most Cl-PAHs exhibited increased AhR-mediated activity in the ethoxyresorufin-O-deethylase (EROD) assay in rat hepatoma (H4IIE) cells when compared to their parent compounds. nih.gov

While direct data for this compound is limited, the findings for structurally similar compounds are informative. For example, 5,6-Dichloroacenaphthene (B144690) has been studied and shown to possess notable AhR activity. nih.gov The degree and position of chlorine substitution on the PAH backbone are critical factors influencing the potency of AhR activation. nih.gov This suggests that this compound likely functions as an AhR agonist, a characteristic shared by many Cl-PAHs. wikipedia.org

Table 1: Comparative AhR Activity of Selected Chlorinated PAHs and their Parent Compounds

| Compound | AhR Activity (Compared to Parent PAH) | Reference |

| Most Cl-PAHs | Enhanced | nih.gov |

| 9-Chloroanthracene | High TEQBaP (0.62) | nih.gov |

| 5,6-Dichloroacenaphthene | High TEQBaP (0.54) | nih.gov |

| 1,3,6,8-Tetrachloropyrene | Potent EROD activity inducer | nih.gov |

Note: TEQBaP refers to the toxic equivalency of benzo[a]pyrene, a measure of dioxin-like activity.

DNA-Damaging Effects and Genotoxicity

The genotoxicity of a substance refers to its ability to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. nih.gov The genotoxic potential of chlorinated PAHs, including this compound, is a significant toxicological concern.

In vitro bioassays, such as the SOS/umu test using Salmonella typhimurium TA1535/pSK1002, have been employed to assess the DNA-damaging effects of Cl-PAHs. nih.gov This assay measures the induction of the SOS DNA repair system in bacteria as an indicator of DNA damage. Research has shown that several Cl-PAHs exhibit significant DNA-damaging effects, particularly after metabolic activation (with the addition of an S9 fraction). nih.gov

For comparison, the parent compound, acenaphthene, has been reported as negative for genotoxicity in some screening assays, including the Salmonella typhimurium and Escherichia coli SOS chromotest gene mutation screens. ornl.gov The introduction of chlorine to the acenaphthene structure is likely to alter this profile. Studies on other chlorinated PAHs have shown that they can possess greater mutagenicity than their parent compounds. wikipedia.org

Table 2: Genotoxicity Data for Acenaphthene and Related Compounds

| Compound | Genotoxicity Test | Result | Reference |

| Acenaphthene | Salmonella typhimurium gene mutation screen | Negative | ornl.gov |

| Acenaphthene | Escherichia coli SOS chromotest | Negative | ornl.gov |

| Several Cl-PAHs | SOS/umu test (with S9) | Significant DNA-damaging effects | nih.gov |

Bioaccumulation Potential in Organisms

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to a concentration of the substance in the organism's tissues. This is a key factor in assessing the environmental risk of a chemical. The parent compound, acenaphthene, has been shown to bioaccumulate in aquatic organisms. For example, it has been detected in simping scallops (Placuna placenta) and dragonfly nymphs (Anisoptera). e3s-conferences.orgnih.gov

The lipophilicity (tendency to dissolve in fats and lipids) of a compound, often measured by its octanol-water partition coefficient (Kow), is a key determinant of its bioaccumulation potential. PAHs, in general, are lipophilic and tend to accumulate in the fatty tissues of organisms. e3s-conferences.org The addition of chlorine atoms to a PAH molecule typically increases its lipophilicity and can therefore enhance its potential for bioaccumulation. While specific bioaccumulation studies on this compound are not widely available, based on the properties of other chlorinated hydrocarbons, it is expected to have a significant bioaccumulation potential.

Comparative Toxicity with Parent PAHs and Other Halogenated Analogues

The toxicity of chlorinated PAHs is often compared to their non-halogenated parent compounds and other halogenated analogues to understand the influence of chlorination on their biological activity.

In general, the chlorination of PAHs can lead to an increase in their toxicity. wikipedia.org Some chlorinated PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity than their parent PAHs. wikipedia.org The relative potency of three-ring Cl-PAHs has been observed to increase with a higher degree of chlorination. wikipedia.org

For example, studies comparing the developmental toxicity of a wide range of PAHs have shown that structural variations, such as the addition of substituent groups, can significantly alter their toxic effects. nih.govoregonstate.edu While the parent compound acenaphthene is considered a hazardous substance, its chlorinated derivatives may pose a greater risk due to enhanced bioaccumulation and potentially higher intrinsic toxicity. nih.gov The toxicity of this compound can be expected to be influenced by the position of the chlorine atom on the acenaphthene structure, a factor known to be important for the biological activity of substituted PAHs. nih.gov

Advanced Research Applications and Future Directions

Design of Novel Functional Materials and Compounds

Acenaphthylene (B141429) and its derivatives are recognized as important building blocks for organic semiconductors and π-conjugated functional materials. rsc.org The introduction of a chlorine atom at the 5-position modifies the electronic landscape of the acenaphthene (B1664957) core, creating opportunities for the design of new materials with tailored properties.

The electronic properties of 5-chloroacenaphthene are a key area of research interest. The chlorine substituent at the 5-position significantly alters the electron density distribution across the aromatic system, which in turn influences its reactivity and potential applications in organic electronics. smolecule.com

Frontier molecular orbital theory provides insight into these properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining a compound's electronic behavior. For this compound, the HOMO energy is estimated to be between -5.8 to -6.2 electron volts (eV), while the LUMO energy ranges from -1.2 to -1.6 eV. smolecule.com These values are crucial for predicting how the molecule will interact with other species and its potential performance in electronic devices. The presence of chlorine, an electron-withdrawing group, modulates these energy levels compared to the parent compound, acenaphthene. This modulation is fundamental to designing materials for applications such as organic solar cells, where precise energy level tuning is required. researchgate.net

Table 1: Estimated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy Range (eV) |

|---|---|

| HOMO | -5.8 to -6.2 |

| LUMO | -1.2 to -1.6 |

Data sourced from frontier molecular orbital analysis. smolecule.com

Interdisciplinary Research in Environmental Chemistry

As a chlorinated polycyclic aromatic hydrocarbon (ClPAH), this compound is part of a class of compounds that are ubiquitous environmental contaminants found in urban air, water, and sediments. nih.govsemanticscholar.org Research in environmental chemistry focuses on understanding its prevalence, fate, and impact.

Accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques. Due to the complexity of these samples, a combination of high-resolution separation and sensitive detection is necessary.

Several well-established methods used for analyzing PAHs are applicable and can be adapted for chlorinated analogues. cdc.gov The primary technique is gas chromatography (GC) due to its high selectivity and resolution for separating components in complex mixtures. researchgate.net When coupled with mass spectrometry (MS), GC-MS provides definitive identification and quantification. researchgate.net For enhanced sensitivity and specificity, particularly for trace-level detection, advanced MS techniques like time-of-flight mass spectrometry (TOF-MS) or ion-trap MS are employed. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful tool, often used with ultraviolet (UV) or fluorescence detectors. cdc.gov More advanced systems involve coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), a method that offers high sensitivity and is suitable for a wide range of compounds. nih.gov The development of methods for similar complex chlorinated compounds, such as chlorinated paraffins, using techniques like gas chromatography quadrupole time-of-flight high-resolution mass spectrometry (GC-qTOF-HRMS), highlights the trend towards high-resolution mass spectrometry for accurate quantification and to avoid interference from other chemicals. nih.gov

Table 2: Advanced Analytical Techniques for Chlorinated Aromatic Compounds

| Technique | Separation Method | Detection Method | Key Advantages |

|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution and selectivity, standard for PAH analysis. researchgate.net |

| HPLC-UV/Fluorescence | High-Performance Liquid Chromatography | UV or Fluorescence | Good for quantification, less expensive than MS. cdc.gov |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and specificity for complex samples. nih.gov |

Understanding the environmental fate of this compound is crucial for assessing its potential risks to ecosystems and human health. semanticscholar.org As a ClPAH, its environmental behavior is influenced by processes that affect its parent compounds, PAHs, as well as the specific properties conferred by the chlorine atom. ClPAHs are typically formed through the reaction of PAHs with chlorine during pyrosynthesis (incomplete combustion) or in aquatic environments, such as during water disinfection. nih.govsemanticscholar.org

Risk assessment for chemicals like this compound involves a structured process to characterize potential hazards. enhesa.comepa.gov This includes evaluating its persistence, bioaccumulation potential, and toxicity. While specific data for this compound may be limited, assessments often draw upon data from the broader category of ClPAHs and the parent compound, acenaphthene. epa.gov Exposure to PAHs and their derivatives can occur through inhalation, ingestion, and dermal contact. epa.gov Predictive models are used to estimate how the chemical will be transported and transformed in the environment, helping to identify potential areas of accumulation and exposure.

Biological and Biomedical Research Horizons

The biological activity of ClPAHs is an area of growing concern and active research, as some of these compounds exhibit greater toxicity than their non-chlorinated parent PAHs. nih.govsemanticscholar.org

Future research aims to elucidate the specific biological interactions and mechanisms of action for this compound. Studies on the broader class of ClPAHs have revealed important toxicological pathways. For instance, some ClPAHs have been shown to exhibit mutagenicity and activity mediated by the aryl hydrocarbon receptor (AhR). nih.govsemanticscholar.org The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and the toxic effects of many aromatic environmental contaminants.

The AhR-mediated activity has been observed for various 3- to 5-ring ClPAHs. semanticscholar.org For some lower molecular weight ClPAHs, this activity tends to increase with more chlorine substitution. semanticscholar.org Investigating whether this compound follows this trend and determining its specific binding affinity for the AhR are key research objectives. Understanding these interactions at the molecular level is fundamental to predicting its potential health effects and is a critical step in a comprehensive toxicological evaluation.

Potential as Probes or Building Blocks in Bioactive Molecule Synthesis

This compound, a halogenated polycyclic aromatic hydrocarbon, holds significant potential as a versatile building block and a scaffold for the development of chemical probes in the synthesis of novel bioactive molecules. The presence of a chlorine atom on the acenaphthene core provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with diverse biological activities. While research specifically detailing the use of this compound is an emerging area, its structural features and the known reactivity of similar haloaromatic compounds provide a strong basis for its application in medicinal chemistry and chemical biology.

The acenaphthene moiety itself is a recognized pharmacophore, and its derivatives have been investigated for a range of biological properties, including antitumor, antifungal, antimicrobial, and anti-inflammatory activities. nih.govmdpi.comresearchgate.net The introduction of a chloro substituent at the 5-position offers a strategic point for modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

As a Building Block in Bioactive Molecule Synthesis

The utility of this compound as a synthetic intermediate stems primarily from the reactivity of the carbon-chlorine bond. This bond can participate in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the assembly of complex organic molecules from simpler precursors.

One of the most promising applications of this compound is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. In these reactions, the chloro group can be readily displaced by a wide range of organic groups, allowing for the introduction of diverse functionalities onto the acenaphthene scaffold. For instance, in a Suzuki-Miyaura coupling, this compound could be reacted with an organoboron compound to form a new carbon-carbon bond, leading to the synthesis of 5-aryl or 5-alkyl acenaphthene derivatives. These derivatives could then be further functionalized to generate libraries of compounds for biological screening.

The Heck reaction offers another avenue for the elaboration of the this compound core. This reaction would enable the introduction of alkenyl groups at the 5-position, providing access to a different class of derivatives with potentially unique biological profiles. The resulting unsaturated side chains could be important for interaction with biological targets or could serve as handles for further chemical modifications.

The table below illustrates the potential of this compound as a building block in the synthesis of hypothetical bioactive molecules through various cross-coupling reactions.

| Reaction Type | Reactant with this compound | Potential Product Scaffold | Potential Biological Application |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-acenaphthene | Kinase inhibitors, Antitumor agents |

| Heck Reaction | Alkene | 5-Alkenyl-acenaphthene | Antiviral agents, Anti-inflammatory agents |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-acenaphthene | Anticancer agents, DNA intercalators |

| Buchwald-Hartwig Amination | Amine | 5-Amino-acenaphthene | CNS-active agents, Receptor ligands |

These synthetic strategies could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties. The rigid, planar structure of the acenaphthene core can serve as a scaffold to present various functional groups in a well-defined spatial orientation, which is often crucial for effective binding to biological macromolecules such as enzymes and receptors.

Potential as a Chemical Probe

In addition to its role as a synthetic building block, this compound has the potential to be developed into chemical probes for studying biological systems. Chemical probes are small molecules that are used to investigate the function of proteins and other biomolecules in their native environment. The acenaphthene core possesses intrinsic fluorescence, which is a desirable property for a chemical probe.

By attaching specific functionalities to the 5-position of the acenaphthene ring, it is possible to create probes that can selectively target and report on the presence or activity of a particular biological target. For example, a reactive group could be introduced that forms a covalent bond with a specific enzyme, allowing for its visualization and quantification within a cell. Alternatively, a recognition motif could be appended that binds non-covalently to a target protein, leading to a change in the fluorescence properties of the acenaphthene core upon binding.

The development of fluorescent probes from this compound could involve synthetic routes that utilize the reactivity of the chloro group to introduce fluorophores or moieties that modulate the inherent fluorescence of the acenaphthene scaffold. For instance, coupling with a fluorophore via a Suzuki or Sonogashira reaction could lead to a probe with enhanced photophysical properties.

The following table outlines the potential design of chemical probes based on the this compound scaffold.

| Probe Type | Modification at 5-position | Mechanism of Action | Potential Biological Target |

| Activity-Based Probe | Electrophilic "warhead" | Covalent modification of an active site residue | Enzymes (e.g., proteases, kinases) |

| Affinity-Based Probe | High-affinity ligand | Non-covalent binding to a target | Receptors, Ion channels |

| Fluorescent Turn-On Probe | Quencher group with a cleavable linker | Fluorescence is unquenched upon enzymatic cleavage | Specific enzymes (e.g., esterases, phosphatases) |

Q & A

Q. What are the established synthetic routes for 5-Chloroacenaphthene, and what experimental parameters influence yield and purity?

Answer: Synthesis of this compound typically involves chlorination of acenaphthene using reagents like Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS). Key parameters include reaction temperature (optimized between 40–80°C), solvent polarity (e.g., dichloromethane or CCl₄), and catalyst use (e.g., FeCl₃). Yield optimization requires monitoring reaction time to avoid over-chlorination. Characterization via GC-MS and ¹H/¹³C NMR confirms regioselectivity and purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Spectroscopy: ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.1–3.5 ppm for methylene groups) and FT-IR (C-Cl stretch at ~550–650 cm⁻¹) are standard. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (m/z 186.0 for C₁₂H₉Cl⁺).

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) or GC with FID ensures purity assessment. Calibration against certified reference materials (CRMs) is critical .

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

Answer: The chlorine atom’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the less hindered positions (e.g., para to Cl). Computational studies (DFT calculations) predict charge distribution, while experimental validation involves nitration or sulfonation reactions followed by HPLC analysis to identify regioselectivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound’s derivatization?

Answer: Discrepancies in reaction mechanisms (e.g., radical vs. ionic pathways) can be addressed via:

- Isotopic labeling: Using D-labeled solvents to track H-transfer steps.

- Kinetic analysis: Monitoring intermediate formation via time-resolved spectroscopy.

- Computational modeling: Comparing activation energies of proposed pathways using Gaussian or ORCA software. Cross-referencing with crystallographic data (e.g., X-ray diffraction of intermediates) enhances validity .

Q. What strategies optimize this compound’s solubility for applications in supramolecular chemistry?

Answer:

- Co-solvent systems: Blending THF with DMSO to balance polarity.

- Derivatization: Introducing sulfonate or amino groups to enhance aqueous solubility.

- Host-guest complexes: Using cyclodextrins or calixarenes to encapsulate the hydrophobic core. Solubility is quantified via UV-Vis spectrophotometry or dynamic light scattering (DLS) .

Q. How do computational models predict the environmental fate of this compound, and how can these be validated experimentally?

Answer:

- Predictive tools: EPI Suite or COSMOtherm estimate biodegradation half-lives and partition coefficients (log P, BCF).

- Validation: Aerobic/anaerobic microbial degradation assays (ISO 10634 protocols) combined with LC-MS/MS to track metabolite formation. Field studies in model ecosystems (e.g., microcosms) provide real-world data .

Q. What experimental designs mitigate interference from isomerization during this compound synthesis?

Answer:

- Temperature control: Maintain <60°C to suppress thermal isomerization.

- Catalyst screening: Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) for selectivity.

- In-situ monitoring: Use Raman spectroscopy or inline HPLC to detect byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target isomer .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

Answer:

- Standardized protocols: Adopt ASTM or ISO guidelines for synthesis and purification.

- Quality control: Implement statistical process control (SPC) charts for critical parameters (e.g., melting point, purity).

- Interlaboratory studies: Collaborate with external labs to validate reproducibility using blinded samples .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Answer:

- Non-linear regression: Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.

- ANOVA with post-hoc tests: Compare treatment groups (e.g., Tukey’s HSD).

- Meta-analysis: Aggregate data from multiple studies to assess heterogeneity via I² statistics .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis.

- Waste disposal: Neutralize chlorinated waste with NaHCO₃ before incineration.

- Exposure monitoring: Regular air sampling (NIOSH Method 1003) and biological monitoring for chlorinated hydrocarbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.